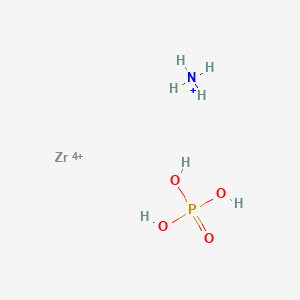

Phosphoric acid, ammonium zirconium salt

Description

Overview of Layered Inorganic Phosphates in Advanced Materials Science

Layered inorganic phosphates, particularly those of tetravalent metals like zirconium and titanium, are a well-established class of materials in advanced materials science. nih.govresearchgate.net Their structure typically consists of inorganic layers held together by weaker forces, creating interlayer spaces that can host guest molecules or be modified for specific functions. wikipedia.orgmdpi.com This structural characteristic is the basis for many of their applications, including ion exchange, catalysis, and as hosts for intercalation chemistry. researchgate.netresearchgate.net

The versatility of layered phosphates allows them to be used as:

Ion Exchangers: Their ability to exchange cations is one of their most studied properties, with applications in water purification, nuclear waste remediation, and medical dialysis. nih.govmdpi.comuclan.ac.uk The selectivity and capacity for ion exchange can be tuned by altering the material's crystallinity and interlayer spacing. researchgate.netccspublishing.org.cn

Catalysts and Catalyst Supports: The acidic nature of the phosphate (B84403) groups and the high surface area of porous structures make them effective solid acid catalysts. researchgate.net

Nanocomposites: Exfoliated single layers of these materials can be incorporated into polymer matrices to enhance mechanical strength, thermal stability, and flame retardancy. researchgate.net

Drug Delivery Vehicles: The biocompatibility and tunable interlayer galleries of some zirconium phosphates make them suitable for hosting and releasing therapeutic agents. wikipedia.orgnih.gov

The continuous development of new synthetic methods, such as hydrothermal, sol-gel, and microwave-assisted techniques, has allowed for greater control over the morphology and properties of these materials, expanding their potential applications. researchgate.netresearchgate.net

Historical Context of Zirconium Phosphate Research

The study of zirconium phosphates dates back to the 1950s, when their potential as cation exchangers first sparked scientific interest, particularly for applications in the nuclear industry. researchgate.netnih.govmdpi.com Initially, these materials were primarily amorphous. A significant breakthrough occurred in 1964 when Clearfield and Stynes synthesized the first crystalline form of zirconium bis(monohydrogen phosphate) monohydrate, Zr(HPO₄)₂·H₂O, which was designated as alpha-zirconium phosphate (α-ZrP). uclan.ac.uknih.govmdpi.com

Following this discovery, the layered structure of α-ZrP was elucidated by Clearfield and his colleagues in 1968 using single-crystal X-ray diffraction methods. wikipedia.org This structural determination was a pivotal moment, providing a framework for understanding the material's ion-exchange mechanisms and paving the way for targeted modifications. uclan.ac.uk Throughout the following decades, research expanded to include the synthesis and characterization of other crystalline phases, such as gamma-zirconium phosphate (γ-ZrP), and the exploration of a wide range of applications beyond their initial use as ion exchangers. researchgate.netccspublishing.org.cn

Classification and Nomenclature of Zirconium Phosphate Compounds

Zirconium phosphate compounds are classified based on their crystal structure and composition. nih.gov The most extensively studied crystalline forms are the alpha (α) and gamma (γ) phases. wikipedia.org

Alpha-Zirconium Phosphate (α-ZrP): With the chemical formula Zr(HPO₄)₂·H₂O, α-ZrP has a well-defined layered structure. wikipedia.org Each layer consists of zirconium atoms linked by phosphate groups, creating a planar network. mdpi.com The zirconium atoms are octahedrally coordinated by oxygen atoms from the phosphate tetrahedra. wikipedia.org The fourth oxygen of each phosphate group is attached to a proton, forming a P-OH group that points into the interlayer space. uclan.ac.uk This arrangement results in an interlayer distance of approximately 7.6 Å. wikipedia.org The acidic protons in the interlayer region are responsible for its ion-exchange properties. ccspublishing.org.cn

Gamma-Zirconium Phosphate (γ-ZrP): This phase has the chemical formula Zr(PO₄)(H₂PO₄)·2H₂O and a different layered structure compared to α-ZrP. wikipedia.org Its structure consists of zirconium atoms octahedrally coordinated to oxygen atoms from both orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻) groups. wikipedia.org This arrangement leads to a larger interlayer spacing than in α-ZrP. researchgate.net γ-ZrP has also shown significant potential as an inorganic ion exchanger, demonstrating high uptake capacity for certain ions like ammonium (B1175870) and potassium. researchgate.net

Phosphoric acid, ammonium zirconium salt: This compound, also known as ammonium zirconium phosphate, is formed when zirconium phosphate materials absorb ammonia (B1221849) or undergo ion exchange with ammonium ions. iaea.orgacs.org The specific chemical formula can vary depending on the starting zirconium phosphate phase and the extent of ammonia uptake. For instance, when α-ZrP fully absorbs ammonia, it can form Zr(NH₄PO₄)₂·H₂O. acs.org This process involves an acid-base reaction where the protons of the P-OH groups are transferred to ammonia molecules, forming ammonium ions (NH₄⁺) that are intercalated into the interlayer space. acs.org The formation of ammonium zirconium phosphate can be a single-stage or multi-stage process, and it significantly alters the interlayer spacing of the parent material. iaea.orgnih.gov Research has shown that upon heating, these ammonium forms can release ammonia and water, potentially regenerating the original zirconium phosphate structure, making them interesting for applications like ammonia removal. acs.orgnih.gov

Properties

CAS No. |

84057-79-4 |

|---|---|

Molecular Formula |

H7NO4PZr+5 |

Molecular Weight |

207.26 g/mol |

IUPAC Name |

azanium;phosphoric acid;zirconium(4+) |

InChI |

InChI=1S/H3N.H3O4P.Zr/c;1-5(2,3)4;/h1H3;(H3,1,2,3,4);/q;;+4/p+1 |

InChI Key |

ISIWPXURXBFSFC-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].OP(=O)(O)O.[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Phosphate and Ammonium Zirconium Salt Materials

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a method that utilizes aqueous solutions in sealed, heated vessels to crystallize materials that are not readily soluble under ordinary conditions. This technique is widely applied to produce various derivatives of phosphate (B84403), including zirconium phosphate. researchgate.net

Conventional hydrothermal methods involve heating a reaction mixture of zirconium and phosphate precursors in an aqueous solution at elevated temperatures (typically above 100°C) for extended periods. nih.gov This process allows for the formation of crystalline α-zirconium phosphate (α-ZrP). nih.gov Key parameters such as the Zr/P molar ratio, the amount of water, reaction temperature, and duration are varied to control the final product's characteristics. nih.gov For instance, research has shown that α-zirconium phosphate prepared hydrothermally at 160°C for 20 hours with a Zr/P ratio of 1/2 exhibited a high capacity for adsorbing metal ions. nih.gov The hydrothermal modification of a dried xerogel of zirconium phosphate at temperatures between 150°C and 250°C has been shown to increase the specific surface area and promote the creation of more acidic sites on the surface. researchgate.net

Microwave-Assisted Hydrothermal (MWHT) synthesis is an advanced technique that uses microwave radiation to rapidly and uniformly heat the reaction mixture. researchgate.net This method dramatically reduces the synthesis time compared to conventional hydrothermal approaches, often from many hours to just a few minutes. researchgate.net The rapid heating facilitates the formation of a large number of nuclei, which typically results in smaller, nanocrystalline particles. researchgate.net

The effectiveness of this method has been demonstrated in the synthesis of crystalline double phosphates. Studies on cerium(IV)-ammonium phosphates, for example, show that single-phase products can be obtained in as little as 5 minutes at temperatures ranging from 130°C to 190°C. researchgate.net The particle size of the resulting materials can be controlled by adjusting the temperature and duration of the MWHT treatment, with lower temperatures and shorter times yielding smaller nanoparticles. researchgate.net This technique has proven effective for preparing various materials, including zirconium phosphates. researchgate.netnih.govnih.gov

Table 1: Effect of Microwave-Assisted Hydrothermal Synthesis (MWHT) Conditions on Particle Size of Double Phosphates Data based on findings for (NH₄)₂Ce(PO₄)₂⋅H₂O and NH₄Ce₂(PO₄)₃, illustrating the principles of the MWHT method. researchgate.net

| Phase | Synthesis Method | Temperature (°C) | Time | Resulting Particle Size (approx.) |

| (NH₄)₂Ce(PO₄)₂⋅H₂O | MWHT | 130 | 5 min | ~70 nm |

| (NH₄)₂Ce(PO₄)₂⋅H₂O | HT | 190 | 24 h | ~200 nm |

| NH₄Ce₂(PO₄)₃ | MWHT | 130 | 5 min | ~200 nm |

| NH₄Ce₂(PO₄)₃ | HT | 190 | 24 h | ~500 nm |

Sol-Gel Precipitation Techniques

The sol-gel process is a versatile, wet-chemical technique used to produce ceramic and glass materials from a chemical solution (the "sol") which transitions into a gel-like network (the "gel"). mdpi.comyoutube.com This method is notable for its use of mild conditions, often employing water or alcohol as solvents at room temperature, making it a "green" synthesis route. mdpi.com It allows for high chemical homogeneity and provides a pathway to tailor the microstructure of the final product. youtube.com

The sol-gel process begins with the formation of a colloidal suspension (sol) through the hydrolysis and condensation of precursors, such as metal alkoxides or salts. youtube.com This gradually leads to a three-dimensional solid network that encapsulates the remaining liquid phase, forming a gel. mdpi.comyoutube.com

In the context of zirconium phosphate, gels of α-ZrP can be prepared, which, although often amorphous by X-ray diffraction, retain the essential layered structure of the starting material. rsc.orgcapes.gov.br The particle size within these materials can be modulated. For example, the average thickness of exfoliated α-ZrP particles in dried gels has been shown to be dependent on the concentration of α-ZrP in the initial gel. rsc.orgcapes.gov.br A specific sol-gel technique for producing spherically granulated zirconium(IV) phosphate involves the dropwise dispersion of a zirconium(IV) hydroxide (B78521) sol into an ammonia (B1221849) solution, followed by conversion to the phosphate form. iaea.org

Table 2: Estimated Particle Thickness in Dried α-ZrP Gels Based on surface area analysis of gels prepared from exfoliated α-ZrP. rsc.orgcapes.gov.br

| α-ZrP Percentage in Starting Gel (wt%) | Average Particle Thickness (nm) |

| 2.5 | 25 |

| 10 | 80 |

Organic additives and surfactants play a crucial role in the sol-gel synthesis of zirconium phosphate materials by acting as templates or guest molecules. akjournals.comresearchgate.net The use of long-chain surfactants, such as trimethylammonium salts, allows for the creation of mesoporous layered materials with significantly increased interlayer distances compared to the precursor. akjournals.comresearchgate.net

The synthesis can be performed via methods like batch processing or direct intercalation, where the surfactant molecules are inserted into the layered structure of the sol-gel derived zirconium phosphate. akjournals.com The resulting materials have a lamellar structure with the surfactant forming a packed monolayer within the phosphate interlayer region. akjournals.com The thermal stability of these intercalated materials is good, with the layered structure being maintained up to 300°C. akjournals.comresearchgate.net The removal of the surfactant upon heating occurs in steps, which depend on its position within the host material. akjournals.comresearchgate.net This templating approach is a key strategy for controlling the porosity of the final material. mdpi.comyoutube.com

Direct Precipitation Methods

Direct precipitation is a common and straightforward method for synthesizing crystalline zirconium phosphate. ccspublishing.org.cn This technique typically involves the direct reaction of a soluble zirconium salt with phosphoric acid or a phosphate salt in an aqueous solution. ccspublishing.org.cncapes.gov.br

The process can be controlled to influence the crystallinity and particle size of the product. For instance, α-zirconium phosphate can be prepared by direct precipitation, and this material can then be converted to the ammonium (B1175870) form, Zr(NH₄PO₄)(HPO₄)·nH₂O, through an ion-exchange reaction with ammonium ions at an equilibrium pH of 5.9-6.0. capes.gov.br

To prevent the formation of amorphous material from rapid, uncontrolled precipitation, complexing agents are often added to the reaction. ccspublishing.org.cn Agents like hydrofluoric acid (HF) or oxalic acid form stable complexes with the zirconium ions (e.g., ZrF₆²⁻), which slows down the precipitation of zirconium phosphate and promotes the growth of larger, well-defined crystals. ccspublishing.org.cn The degree of crystallinity is influenced by the rate at which the complexing agent is removed, for instance, by heating to accelerate the removal of HF. ccspublishing.org.cn A typical direct precipitation protocol might involve adding a sodium dihydrogen phosphate solution to a zirconium(IV) oxychloride solution at 80°C, followed by refluxing for an extended period (e.g., 30 hours) to promote crystallization. nih.gov

Reflux Synthesis Protocols

Refluxing is a foundational and widely employed method for synthesizing crystalline zirconium phosphate, particularly the alpha-phase (α-ZrP). The first synthesis of crystalline α-ZrP was achieved by refluxing amorphous zirconium phosphate gels in phosphoric acid. nih.govacs.org This general procedure involves the initial precipitation of an amorphous solid from the reaction between a zirconium salt, such as zirconyl chloride, and phosphoric acid. acs.orgmdpi.com This amorphous precursor is then washed to remove ions like chloride and subsequently refluxed in concentrated phosphoric acid. mdpi.com The degree of crystallinity of the final α-ZrP product is directly influenced by the concentration of the phosphoric acid solution and the duration of the reflux. mdpi.com

Variations of the reflux method have been developed to target different phases or improve product characteristics. For instance, a highly hydrated phase, θ-ZrP, which has a larger interlayer distance than α-ZrP, can be prepared using a specific reflux method. nih.gov Another approach involves refluxing a solution containing a zirconium precursor and a mixture of mono- and diethyl phosphates, although this has been reported to yield amorphous products. jst.go.jp The treatment of precipitated zirconium phosphate by refluxing for 48 hours in 10 M H₃PO₄ is a documented method for preparing crystalline α-zirconium phosphate. acs.org

A summary of typical reflux synthesis conditions is presented below.

| Precursor(s) | Reflux Medium | Target Product | Key Findings |

| Amorphous Zirconium Phosphate Gel | Concentrated Phosphoric Acid | Crystalline α-ZrP | First established method for crystalline α-ZrP. nih.govacs.orgmdpi.com |

| Zirconyl Chloride + Phosphoric Acid | 10 M H₃PO₄ | Crystalline α-ZrP | Effective for producing crystalline material from a precipitated solid. acs.org |

| Amorphous Gel | Phosphoric Acid | θ-ZrP | Results in a highly hydrated phase with an increased interlayer distance of 10.4 Å. nih.gov |

Mechanochemical Activation Approaches

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, offers a sustainable and efficient alternative to traditional solution-based methods. nih.gov This approach can provide highly crystalline γ-zirconium phosphate with shorter synthesis times and at lower crystallization temperatures. nih.gov

A notable mechanochemical method involves the solid-state grinding of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with a phosphate source like sodium phosphate (Na₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄). nih.govacs.org For example, grinding ZrOCl₂·8H₂O with Na₃PO₄ for 50 minutes, followed by autoclaving, can produce α-ZrP with a flower-like morphology. nih.gov

For the synthesis of γ-zirconium phosphate, a mechanochemical approach using ZrOCl₂·8H₂O and NH₄H₂PO₄ has been reported. acs.org The resulting monoammonium γ-zirconium phosphate forms micrometer-sized rectangular platelets. acs.org This product can be converted to the dihydrogen γ-ZrP form by ion exchange with a 2 M HCl solution. acs.org The addition of a mineralizer, such as sodium fluoride (B91410) (NaF), during the mechanochemical process has been shown to enhance the crystallinity of the γ-zirconium phosphate product. nih.gov Mechanochemistry has also been successfully applied to the synthesis of zirconium-based metal-organic frameworks (MOFs), demonstrating the versatility of this solvent-free or minimal-solvent technique. nih.govresearchgate.netrsc.org

The table below outlines key parameters in mechanochemical synthesis.

| Zirconium Source | Phosphate Source | Additive/Mineralizer | Target Product | Morphology |

| ZrOCl₂·8H₂O | Na₃PO₄ | None | α-ZrP | Flower-like particles (5–7 μm). nih.gov |

| ZrOCl₂·8H₂O | NH₄H₂PO₄ | NaF (0.3 molar ratio to Zr) | γ-Zr(PO₄)(NH₄HPO₄) | Micron-sized rectangular platelets. acs.org |

Minimal Solvent and Liquid-Phase Deposition Syntheses

Minimal solvent and solvent-free syntheses are gaining traction as environmentally friendly methods for producing zirconium phosphates. A minimal solvent procedure for obtaining highly crystalline α-ZrP involves the direct addition of phosphoric acid to powdered zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). nih.gov Using a H₃PO₄/Zr molar ratio of three yields α-ZrP with enhanced crystallinity, resulting in nanoplatelets with cross-sectional dimensions of ~100–500 nm. nih.gov Another solvent-free approach involves the reaction of zirconium sources with molten phenylphosphonic acid to create nanosized α-zirconium phenylphosphonate (B1237145) particles. researchgate.net

Liquid-phase deposition (LPD) is another specialized technique used for α-ZrP synthesis. nih.govoup.comelsevierpure.com This method involves the slow decomposition of a hexafluorozirconate ([ZrF₆]²⁻) complex in the presence of phosphoric acid. oup.comelsevierpure.com Boric acid is typically added to the solution to facilitate the gradual release of zirconium ions by reacting with the fluoride ions, which then react with H₃PO₄ to form single-phase α-ZrP. oup.comelsevierpure.com

Key features of these synthesis methods are summarized below.

| Method | Zirconium Source | Reagents | Key Feature | Product |

| Minimal Solvent | ZrOCl₂·8H₂O (powder) | H₃PO₄ | Direct reaction with minimal liquid; H₃PO₄/Zr ratio of 3 enhances crystallinity. nih.gov | Highly crystalline α-ZrP nanoplatelets. nih.gov |

| Liquid-Phase Deposition | [ZrF₆]²⁻ anions | H₃PO₄, Boric Acid | Slow decomposition of the zirconium fluoride complex. oup.comelsevierpure.com | Single-phase α-ZrP. oup.comelsevierpure.com |

| Solvent-Free | Zirconium sources | Molten Phenylphosphonic Acid | Reaction occurs in the absence of a solvent. researchgate.net | Nanosized α-zirconium phenylphosphonate. researchgate.net |

Synthesis of Specific Zirconium Phosphate Phases (e.g., α-, γ-phases)

Different phases of zirconium phosphate exhibit distinct structural and chemical properties, making phase-specific synthesis a critical area of research. The most studied phases are α-ZrP and γ-ZrP.

α-Zirconium Phosphate (α-ZrP): As the most common polymorph, α-ZrP, or Zr(HPO₄)₂·H₂O, has been synthesized through various routes, including refluxing, hydrothermal methods, and direct precipitation. acs.orgmdpi.comjst.go.jp The direct precipitation method involves reacting soluble zirconium(IV) salts with an excess of phosphoric acid. acs.org For instance, a solution of zirconyl chloride in 2 M HCl can be added to a 1.25 M H₃PO₄ solution to precipitate the product. acs.org Sol-gel methods, sometimes using zirconium propoxide and acetylacetone (B45752) as a complexing agent, have also been explored to produce α-ZrP. acs.orgjst.go.jp Synthesis from a zirconium fluoride complex and phosphoric acid also yields α-ZrP. sioc-journal.cn

γ-Zirconium Phosphate (γ-ZrP): The γ-phase, with the formula γ-Zr(PO₄)(H₂PO₄)·2H₂O, possesses a larger interlayer spacing (12.2 Å) than the α-phase. acs.orgwikipedia.org Its structure consists of zirconium atoms coordinated by both orthophosphate and dihydrogen phosphate groups. wikipedia.org A novel, minimalistic synthesis for highly crystalline γ-ZrP is based on mechanochemistry, which provides an efficient route compared to traditional solution-based preparations. nih.gov This method can produce γ-zirconium phosphate as uniformly shaped rectangular platelets. nih.gov The γ-phase is isostructural with γ-titanium phosphate (γ-TiP). mdpi.com

Other Phases (θ-ZrP, τ'-ZrP): Other, less common phases have also been synthesized. The θ-ZrP phase, a highly hydrated form with an interlayer distance of 10.4 Å, can be prepared via a reflux method and is useful for the direct intercalation of large molecules. nih.govresearchgate.net A phase labeled τ'-ZrP, which consists of planes packed perpendicularly to each other, has been synthesized and found to be similar to a previously reported τ-ZrP phase. nih.gov The ammonium zirconium salt, NH₄ZrH(PO₄)₂, can be formed as prisms with an interlayer distance of 11.18 Å through the selective adsorption of ammonium cations onto the layer surfaces during synthesis. nih.gov

The following table compares the synthesis and properties of different ZrP phases.

| Phase | Formula | Interlayer Spacing | Synthesis Method Example |

| α-ZrP | Zr(HPO₄)₂·H₂O | 7.6 Å nih.gov | Refluxing amorphous gel in H₃PO₄. nih.govacs.org |

| γ-ZrP | γ-Zr(PO₄)(H₂PO₄)·2H₂O | 12.2 Å wikipedia.org | Mechanochemical grinding of ZrOCl₂·8H₂O and NH₄H₂PO₄. nih.govacs.org |

| θ-ZrP | Zr(HPO₄)₂·6H₂O | 10.4 Å nih.gov | Reflux method resulting in a highly hydrated material. nih.gov |

| Ammonium Zirconium Salt | NH₄ZrH(PO₄)₂ | 11.18 Å nih.gov | Selective adsorption of ammonium cations during synthesis. nih.gov |

Preparation of Nanostructured Zirconium Phosphate Materials

The synthesis of nanostructured zirconium phosphate materials has attracted significant attention due to their unique properties and applications. The morphology and size of these materials can be controlled by adjusting synthesis parameters. nih.gov

Several methods have been developed to produce ZrP nanomaterials with diverse morphologies:

Nanoparticles/Nanoplatelets: Nanosized α-ZrP can be synthesized directly in organic solvents like ethanol (B145695) or propanol (B110389) using zirconium propoxide as the precursor. acs.org A sol-gel method using zirconium propoxide in the presence of acetylacetone at 60°C can yield highly crystalline α-ZrP nanoparticles smaller than 100 nm. acs.org Another approach uses water-in-oil microemulsions containing zirconyl chloride and phosphoric acid. mdpi.com

Spherical Morphologies: Microspherical ZrP can be prepared using a colloid mill procedure followed by refluxing. nih.gov A microwave-assisted hydrothermal method, where ZrOCl₂·8H₂O is mixed with H₃PO₄ and heated in a microwave, also yields spherical α-ZrP, which are agglomerations of smaller nanoparticles. nih.gov

Flower-like Morphologies: A solid-state synthesis involving grinding ZrOCl₂·8H₂O with Na₃PO₄ and then autoclaving at 80°C produces flower-like α-ZrP particles with dimensions of 5–7 μm, composed of smaller nanosheets. nih.gov

Cubic Nanomaterials: Cubic sodium zirconium phosphate (NaZr₂(PO₄)₃) nanomaterials can be fabricated via a hydrothermal method. doi.org The crystal size can be precisely controlled by factors such as the choice of phosphorus source and stirring conditions during precursor preparation. doi.org

Surfactant-Assisted Synthesis: Nanostructured zirconium phosphates of varying sizes can be synthesized using surfactants like Triton X-100 or through a solvothermal method with surfactants such as aniline (B41778) and Tween. nih.govresearchgate.netresearchgate.net

The table below summarizes various approaches to nanostructured ZrP.

| Method | Precursors | Additive/Condition | Morphology | Size |

| Sol-Gel | Zirconium propoxide, H₃PO₄ | Acetylacetone, 60°C | Nanoparticles | < 100 nm acs.org |

| Microwave-Assisted Hydrothermal | ZrOCl₂·8H₂O, H₃PO₄ | Microwave, 120°C | Spheres (agglomerated nanoparticles) | Not specified nih.gov |

| Solid-State Synthesis | ZrOCl₂·8H₂O, Na₃PO₄ | Grinding, Autoclave at 80°C | Flower-like | 5–7 μm nih.gov |

| Hydrothermal | ZrOCl₂·8H₂O, H₂C₂O₄·2H₂O, NaH₂PO₄ | Hydrothermal reaction | Cubic crystals | Not specified doi.org |

| Surfactant-Assisted | Zirconium and phosphate salts | Triton X-100 or Aniline/Tween | Nanoparticles | ~21 nm (Triton X-100) nih.gov, ~100 nm (Aniline/Tween) researchgate.netresearchgate.net |

Structural Elucidation and Advanced Characterization of Zirconium Phosphate Systems

Spectroscopic Characterization Techniques

Spectroscopic methods probe the vibrational and electronic environments of atoms within the compound, providing complementary information to XRD.

FT-IR spectroscopy is used to identify the functional groups present in ammonium (B1175870) zirconium phosphate (B84403). The spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent parts.

A broad band observed in the region of 3700–2400 cm⁻¹ is typically associated with the O-H stretching vibrations of water molecules and P-OH groups. nih.gov A peak around 1620-1627 cm⁻¹ corresponds to the bending vibration of water molecules. researchgate.net The presence of the ammonium ion (NH₄⁺) is confirmed by N-H stretching and bending vibrations. The phosphate groups (PO₄³⁻) give rise to strong, characteristic absorption bands in the 900-1200 cm⁻¹ region, which are related to P-O stretching vibrations. researchgate.net Specifically, a band at ~1248 cm⁻¹ can be assigned to P-OH stretching, while a peak around 1072 cm⁻¹ is attributed to the bending vibrations of P-O bonds. researchgate.net Vibrations corresponding to Zr-O bonds may be observed at lower wavenumbers, such as 592 cm⁻¹. researchgate.net

Interactive Table: Characteristic FT-IR Bands for Zirconium Phosphate Systems Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3700-2400 | O-H stretching (water, P-OH) | nih.gov |

| 1620-1627 | H-O-H bending (water) | researchgate.net |

| ~1248 | P-OH stretching | researchgate.net |

| ~1072 | P-O bending | researchgate.net |

| ~592 | Zr-O vibration | researchgate.net |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environment of phosphorus atoms. It can distinguish between crystallographically inequivalent phosphorus sites within the structure. rsc.org

In zirconium phosphate systems, ³¹P MAS NMR can differentiate between the non-protonated phosphate groups (PO₄) and the protonated hydrogen phosphate groups (HPO₄). rsc.org For example, a study on a mixed zirconium/tin phosphate/phosphonate (B1237965) material showed a resonance at -14.0 ppm belonging to the phosphate groups. osti.gov The chemical shift is sensitive to the local geometry and bonding, including P-O distances. osti.gov

The analysis often involves comparing the observed chemical shifts to reference compounds. For instance, the ³¹P NMR spectrum of ammonium dihydrogen phosphate ((NH₄)H₂PO₄) shows a peak with an isotropic chemical shift (δiso) of 0.9 ppm. osti.gov This technique confirms the presence and nature of the different phosphate species within the ammonium zirconium salt structure.

Electron Microscopy for Morphological Analysis (e.g., SEM, TEM, FESEM)

Electron microscopy techniques are employed to visualize the surface topography, morphology, and particle size of ammonium zirconium phosphate.

Scanning Electron Microscopy (SEM) provides images of the material's surface, revealing details about its particle shape and aggregation. acs.org For example, SEM images of α-Zr-(NH₄PO₄)₂·H₂O show the formation of particles and how their morphology can be influenced by synthesis conditions. researchgate.net The images can reveal layered or plate-like structures, which are characteristic of this class of materials.

Transmission Electron Microscopy (TEM) offers higher resolution and can visualize the internal structure, confirming the nanocrystalline nature of the material and its layered arrangement. researchgate.net Field Emission Scanning Electron Microscopy (FESEM) can provide even higher resolution images of the surface features. These microscopic analyses are crucial for understanding the physical form of the material, which complements the structural data obtained from XRD and spectroscopy.

Surface Area and Porosity Analysis (e.g., BET, N2-gas absorption-desorption)

The textural properties of zirconium phosphate systems, including the ammonium zirconium salt, are critical for applications in catalysis, ion exchange, and adsorption. These properties are primarily investigated using gas sorption analysis, most commonly with nitrogen (N₂) gas at 77 K (-196.15 °C). anton-paar.comnih.gov This technique generates a nitrogen adsorption-desorption isotherm, a plot of the volume of gas adsorbed by the material versus the relative pressure. universallab.org

Analysis of the full isotherm, particularly the hysteresis loop, using methods like the Barrett-Joyner-Halenda (BJH) model, allows for the determination of the pore size distribution and total pore volume. nih.gov These parameters are crucial as they define the accessibility of active sites within the material's structure. The specific surface area and porosity of ammonium zirconium phosphate can vary significantly depending on the synthesis method, crystallinity, and the extent of ammonium ion intercalation, which influences the spacing between the phosphate layers. Porosity measurements often show a decrease in pore volume and specific surface area when ions are exchanged or intercalated into a parent structure. researchgate.net

Table 1: Information Derived from N₂ Gas Sorption Analysis

| Parameter | Method of Determination | Significance |

|---|---|---|

| Specific Surface Area | BET (Brunauer-Emmett-Teller) analysis of the adsorption isotherm. youtube.com | Quantifies the total surface area available for interaction, crucial for catalysis and adsorption capacity. |

| Pore Volume | Calculated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). youtube.com | Represents the total volume of open pores within the material, impacting its holding capacity for guest molecules. |

| Pore Size Distribution | BJH (Barrett-Joyner-Halenda) or DFT (Density Functional Theory) analysis of the isotherm. universallab.org | Describes the distribution of pore sizes, which affects selectivity and diffusion kinetics within the material. |

| Pore Type | Qualitative analysis of the isotherm shape (IUPAC classification) and hysteresis loop. | Indicates the nature of the porosity (e.g., microporous, mesoporous, macroporous). |

Thermal Analysis (e.g., TGA-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and compositional changes of ammonium zirconium phosphate upon heating. TGA measures the change in a sample's mass as a function of temperature, while DTA detects endothermic or exothermic events by measuring the temperature difference between the sample and an inert reference.

Studies on the thermal decomposition of ammonia-absorbed zirconium phosphate, with the formula Zr(NH₄PO₄)₂·H₂O, reveal a multi-step process. acs.orgnih.gov The initial weight loss begins around 353 K (80 °C). acs.org The first major decomposition stage occurs below 473 K (200 °C), corresponding to the release of one mole of ammonia (B1221849) and one mole of water, resulting in the formation of an intermediate compound, Zr(NH₄PO₄)(HPO₄). acs.orgnih.gov This is an endothermic process, as would be detected by DTA.

A second distinct weight loss event takes place in the temperature range of 473 K to 673 K (200 °C to 400 °C). acs.orgnih.gov This step is attributed to the release of the second mole of ammonia, leading to the formation of anhydrous α-zirconium phosphate (Zr(HPO₄)₂). acs.orgnih.gov At much higher temperatures, typically above 587 °C, the parent zirconium phosphate undergoes further decomposition through the condensation of hydrogen phosphate groups to form zirconium pyrophosphate, accompanied by the loss of lattice water. researchgate.net

Table 2: Thermal Decomposition Stages of Ammonium Zirconium Phosphate Monohydrate

| Temperature Range | Process | Resulting Product |

|---|---|---|

| < 473 K (200 °C) | Desorption of 1 mole of NH₃ and 1 mole of H₂O. acs.orgnih.gov | Zr(NH₄PO₄)(HPO₄) |

| 473 K - 673 K (200 °C - 400 °C) | Desorption of a second mole of NH₃. acs.orgnih.gov | Anhydrous Zirconium Phosphate (Zr(HPO₄)₂) |

| > 860 K (587 °C) | Condensation of HPO₄²⁻ groups. researchgate.net | Zirconium Pyrophosphate (ZrP₂O₇) |

Elemental Composition Analysis

The elemental composition of phosphoric acid, ammonium zirconium salt, and its related forms is fundamentally defined by its stoichiometry. The parent material, α-zirconium phosphate monohydrate, has the formula Zr(HPO₄)₂·H₂O. wikipedia.org Through ion exchange or direct absorption of ammonia, this can be converted into various ammonium forms.

The fully saturated form is identified as ammonium zirconium phosphate monohydrate, Zr(NH₄PO₄)₂·H₂O. acs.orgnih.gov During thermal decomposition or incomplete ion exchange, an intermediate half-exchanged form, Zr(NH₄PO₄)(HPO₄), is produced. acs.orgosti.gov The precise elemental makeup of any given sample can be confirmed using analytical techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS), which complement the findings from thermal analysis and stoichiometric calculations.

Table 3: Chemical Formulas and Stoichiometry of Zirconium Phosphate Compounds

| Compound Name | Chemical Formula |

|---|---|

| α-Zirconium Phosphate Monohydrate | Zr(HPO₄)₂·H₂O wikipedia.org |

| Ammonium Zirconium Phosphate Monohydrate | Zr(NH₄PO₄)₂·H₂O acs.orgnih.gov |

| Ammonium Zirconium Hydrogen Phosphate | Zr(NH₄PO₄)(HPO₄) acs.orgosti.gov |

| Anhydrous Zirconium Phosphate | Zr(HPO₄)₂ acs.org |

Acidity and Basicity Characterization (e.g., Pyridine-FTIR, TPD-NH₃)

The acidic properties of zirconium phosphate materials are central to their use in catalysis. These properties are characterized using probe molecules and temperature-programmed techniques.

Temperature-Programmed Desorption of Ammonia (TPD-NH₃) is used to determine the total number and strength distribution of acid sites. researchgate.net In this method, the material is first saturated with ammonia and then heated at a constant rate. The temperature at which ammonia desorbs is indicative of the acid site strength; weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. researchgate.net The thermal analysis of ammonium zirconium phosphate, which shows two distinct temperature regions for ammonia release, effectively functions as a TPD experiment, indicating the presence of at least two types of acid sites with different strengths. acs.orgnih.govacs.org

Fourier-Transform Infrared Spectroscopy of Adsorbed Pyridine (B92270) (Pyridine-FTIR) is a powerful technique for distinguishing between different types of acid sites. rsc.org After adsorbing pyridine onto the catalyst surface, FTIR spectroscopy can identify pyridine molecules interacting with Brønsted acid sites (proton donors, such as P-OH groups) and Lewis acid sites (electron-pair acceptors, such as coordinatively unsaturated Zr⁴⁺ cations). researchgate.netscirp.org Pyridine adsorbed on Brønsted sites typically shows a characteristic absorption band around 1545 cm⁻¹, while pyridine on Lewis sites exhibits a band near 1450 cm⁻¹. researchgate.net This analysis provides a qualitative and quantitative picture of the nature of the surface acidity. While ammonia is excellent for quantifying total acidity with TPD, pyridine is often preferred for spectroscopic differentiation of acid site types. rsc.org

Table 4: Techniques for Acidity Characterization

| Technique | Probe Molecule | Information Obtained |

|---|---|---|

| TPD-NH₃ | Ammonia (NH₃) | Quantifies total acidity and the distribution of acid site strengths (weak, medium, strong). researchgate.netresearchgate.net |

| Pyridine-FTIR | Pyridine (C₅H₅N) | Differentiates between and quantifies Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ ions). rsc.orgscirp.org |

Ion Exchange Phenomena in Zirconium Phosphate Materials

Mechanism of Cation Exchange

The ability of zirconium phosphate (B84403) materials to function as ion exchangers is fundamentally linked to their unique structure and the presence of active chemical sites. The process is not one of simple electrostatic attraction but involves specific interactions with the material's framework.

Role of Brønsted Acid Sites and Interlayer Protons

The primary mechanism for cation exchange in zirconium phosphate (ZrP) materials is governed by the presence of Brønsted acid sites. nih.govmdpi.com These sites are the P-OH groups located on the surface of the material's layers. mdpi.com The protons within these phosphate groups are exchangeable, allowing them to be displaced by other cations in an ion exchange reaction. nih.gov This process is essentially an acid-base reaction where incoming cations replace the interlayer protons. nih.gov The acidity of these sites can be tuned, for instance by modifying the material with sulfuric acid, which can enhance both Brønsted and Lewis acidity. researchgate.net The layers of zirconium phosphate are held together by van der Waals forces, with a typical interlayer distance in α-ZrP of 0.76 nm, which includes a 0.1 nm space occupied by water molecules. nih.gov The exchange process is initiated when hydroxide (B78521) ions in the surrounding solution react with the P-OH groups, creating negatively charged sorption sites (→O₃PO⁻) that facilitate the entry of cations. researchgate.net

Influence of Cation Size and Charge

The efficiency and feasibility of cation exchange in zirconium phosphate are significantly influenced by the physical and chemical properties of the incoming ions, specifically their size and charge. The crystalline structure of α-zirconium phosphate has a limited opening size, which would theoretically only permit spherical cations with a diameter of up to 2.63 Å to diffuse into the crystal lattice. oup.comoup.com However, the layered structure can swell to accommodate larger cations. oup.com For this reason, modifications are often made to enlarge the interlayer spacing of standard α-ZrP (7.6 Å) to make it suitable for the exchange of larger cations. researchgate.net

The affinity for different cations is not solely dependent on size. The charge of the cation also plays a crucial role. For heavy metal ions, the selectivity sequence can be explained by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.netmdpi.com For instance, the higher affinity for Pb²⁺ over other divalent cations like Zn²⁺ and Cd²⁺ is attributed to the possibility of inner-sphere complex formation with the phosphate groups. researchgate.netmdpi.com

Selective Ion Exchange Properties

Zirconium phosphate materials exhibit notable selectivity for certain cations, a property that is exploited in various applications, from water treatment to the separation of radioactive elements.

Affinity for Ammonium (B1175870) Ions (NH₄⁺)

Zirconium phosphate demonstrates a significant capacity for exchanging ammonium ions (NH₄⁺). The ion-exchange reaction involving ammonium is well-documented, where α-zirconium phosphate is directly converted into the ammonium form, Zr(NH₄PO₄)₂·H₂O. oup.comoup.com The forward process occurs readily in a single stage at an equilibrium pH of approximately 5.9-6.0. oup.comiaea.org The reverse process, however, is more complex, proceeding in three stages. oup.comiaea.org The theoretical ion-exchange capacity for ammonium ions can reach 6.6 meq/g in alkaline solutions. oup.com Studies have shown that zirconium phosphate can absorb up to 10.2 wt% of ammonia (B1221849). nih.gov The process involves the formation of different phases, such as a half-exchanged form with the composition Zr(NH₄PO₄)(HPO₄)·nH₂O. oup.comiaea.orgosti.gov Research has also focused on enhancing the selectivity for NH₄⁺ over competing ions like Ca²⁺ by applying a gas-permeable, hydrophobic coating to the ZrP surface, which resulted in a 94% increase in NH₄⁺ binding. nih.govresearchgate.net

Exchange of Alkali and Alkaline Earth Metal Ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺)

Zirconium phosphate is an effective exchanger for various alkali and alkaline earth metal ions. In acidic solutions, ions such as Li⁺, Na⁺, and K⁺ are readily exchanged. oup.com The exchange of larger alkali metals like cesium (Cs⁺) has also been thoroughly investigated. researchgate.net The process of Cs⁺ exchange is discontinuous, with the interlayer distance of the exchanger increasing as the Cs⁺-loading increases. researchgate.net This leads to the formation of distinct phases, such as ZrHCs(PO₄)₂·2H₂O and Zr(CsPO₄)₂·6H₂O, with progressively larger interlayer distances of 11.3 Å and 14.2 Å, respectively. researchgate.net The material shows a high affinity and distribution coefficient (Kd) for Cs⁺, making it useful for its separation. scialert.net

The exchange behavior extends to alkaline earth metals as well. For instance, the ion-exchange capacity for barium (Ba²⁺) ions is 4.4 meq/g, which is the same as that for lithium and ammonium ions. oup.com The exchange of Ca²⁺ ions also leads to an increase in the interplanar spacing of the material. oup.com

Sorption of Heavy Metal Ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺, U(VI))

Amorphous and crystalline zirconium phosphates are effective sorbents for removing toxic heavy metal ions from aqueous solutions. researchgate.netmdpi.com The uptake is an ion-exchange process that is dependent on the solution's pH. researchgate.net ZrP exhibits high selectivity for heavy metals even in the presence of high concentrations of competing ions like calcium. researchgate.net The affinity for different heavy metals often follows the order: Pb²⁺ > Zn²⁺ ≈ Cd²⁺. researchgate.netmdpi.com This high selectivity for lead is partly attributed to inner-sphere complex formation. researchgate.net A modified zirconium phosphonate (B1237965) material demonstrated a maximum adsorption capacity for Pb²⁺ of 485.3 mg/g. acs.org Zirconium phosphate has also been studied for the sorption of radionuclides, including bivalent ions like Cu(II) and Pb(II) and trivalent actinides, as part of nuclear fuel reprocessing research. nih.gov

Interactive Table: Ion Adsorption/Exchange Capacity of Zirconium Phosphate Materials

This table summarizes the reported adsorption capacities of various zirconium phosphate-based materials for different ions. The capacity can be influenced by the material's form (crystalline, amorphous), modification, and the conditions of the experiment (pH, temperature).

| Ion | Adsorbent Material | Adsorption/Exchange Capacity | Reference |

| NH₄⁺ | Crystalline Zirconium Phosphate (c-ZrP) | 6.6 meq/g | oup.com |

| NH₃ | Zirconium Phosphate [Zr(HPO₄)₂·H₂O] | 10.2 wt% | nih.gov |

| Pb²⁺ | Mesoporous Zirconium Phosphonate (NTAZP) | 485.3 mg/g | acs.org |

| Ba²⁺ | Crystalline Zirconium Phosphate (c-ZrP) | 4.4 meq/g | oup.com |

| Li⁺ | Crystalline Zirconium Phosphate (c-ZrP) | 4.4 meq/g | oup.com |

Ion Exchange Capacity Determination and Factors Affecting It

The ion exchange capacity of phosphoric acid, ammonium zirconium salt, a member of the zirconium phosphate family of materials, is a critical parameter that quantifies its ability to exchange ions with a surrounding solution. This capacity is not a fixed value but is influenced by a confluence of factors, including the inherent properties of the exchanger material and the external experimental conditions.

The theoretical ion exchange capacity of crystalline α-zirconium phosphate (α-ZrP) is significant. In practice, the observed ion exchange capacity can vary. For instance, studies on crystalline zirconium phosphate have determined an ion-exchange capacity of 4.4 meq/g in acidic solutions and 6.6 meq/g in alkaline solutions. oup.comoup.com

Several key factors influence the ion exchange capacity:

Crystallinity of the Material: Amorphous forms of zirconium phosphate often exhibit different exchange capacities compared to their crystalline counterparts. Amorphous zirconium phosphates have shown sodium ion exchange capacities ranging from 4.9 to 8.8 meq/g. mdpi.com

Nature of the Exchanging Ion: The size and charge of the cation being exchanged play a crucial role. For example, the breakthrough capacities for various substituted ammonium ions on zirconium phosphate have been shown to vary inversely with the size of the substituent. acs.org

pH of the Solution: The concentration of hydrogen ions in the solution significantly affects the equilibrium of the ion exchange reaction. An increase in pH generally leads to a higher uptake of cations as the competition from H+ ions decreases. nih.gov

Temperature: Temperature can influence the ion exchange equilibrium. For instance, the breakthrough capacities for mono-, di-, and triethanolammonium (B1229115) ions on zirconium phosphate were found to be about 0.08 meq/ml larger at 25°C compared to 50°C. acs.org

Presence of Competing Ions: The selectivity of the zirconium phosphate material for different ions will dictate the exchange capacity in a multi-ion solution. For example, in a simulated intestinal fluid, a coated form of zirconium phosphate showed a nearly fourfold increase in selectivity for NH₄⁺ over Ca²⁺. acs.orgnih.gov

Synthesis Method: The preparation route of the zirconium phosphate can alter its physical and chemical properties, such as acidity and particle morphology, which in turn affects its ion exchange behavior for different metal ions. scilit.comresearchgate.net

The determination of ion exchange capacity is typically carried out using methods such as pH titration and batch equilibrium studies. In a typical batch experiment, a known mass of the ion exchanger is equilibrated with a solution containing the ion of interest at a specific concentration and pH. The change in the ion's concentration in the solution is then measured to calculate the amount of ion exchanged.

Table 1: Breakthrough Capacities of Various Ammonium Ions on Zirconium Phosphate at 50°C

| Ion | Breakthrough Capacity (meq/ml of bed) |

| Methylammonium | 0.30 |

| Ammonium | 0.30 |

| Ethylammonium | 0.20 |

| Ethanolammonium | 0.20 |

| Diethanolammonium | 0.18 |

| Diethylammonium | 0.16 |

| Triethanolammonium | 0.16 |

| n-Octylammonium | 0.10 |

This table is based on data from a study on the ion exchange behavior of substituted ammonium ions on zirconium phosphate. acs.org

Thermodynamic and Kinetic Aspects of Ion Exchange

The ion exchange process in zirconium phosphate materials is governed by both thermodynamic and kinetic principles, which dictate the spontaneity, extent, and rate of the exchange reaction.

Thermodynamic Considerations:

The thermodynamics of ion exchange provide insight into the feasibility and equilibrium of the process. Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative ΔG° indicates a spontaneous exchange reaction.

For the absorption of ammonia by zirconium phosphate, the standard enthalpy change (ΔH°) has been determined. The absorption of the first mole of ammonia per mole of zirconium phosphate has a ΔH° of ≤ -111 kJ/mol, and the second mole of ammonia has a ΔH° of -64 kJ/mol, indicating strong exothermic interactions. acs.org

In a study of K⁺-H⁺ exchange on α-zirconium phosphate, the following thermodynamic values were determined:

ΔG°: 6.15 kcal/mole

ΔH°: +1.58 kcal/mole

ΔS°: -15.3 e.u.

The positive enthalpy change suggests that the reaction is endothermic, and the negative entropy change indicates a more ordered system after the exchange. tamu.edu The selectivity of the exchanger for different ions is a critical thermodynamic aspect. For instance, at low loading, the selectivity sequence on amorphous zirconium phosphate is K⁺ > Na⁺ > Li⁺, which is influenced by the hydration energies of the cations. At higher loading, the sequence reverses to Li⁺ > Na⁺ > K⁺ due to the dominance of electrostatic interactions within the exchanger. tamu.edu

Kinetic Considerations:

The kinetics of ion exchange describe the rate at which the exchange occurs. The rate-determining step can be either film diffusion (diffusion of ions through the liquid film surrounding the exchanger particle) or particle diffusion (diffusion of ions within the pores of the exchanger).

Studies on the ammonium-hydrogen ion exchange on α-zirconium phosphate have shown that the reaction rate is dependent on the composition of the solution. Equilibrium was reached in about 6 hours when using a 0.1 M ammonium chloride solution, whereas it took approximately 5 days with 0.1 M aqueous ammonia. oup.com This difference highlights the influence of the solution's properties on the exchange kinetics.

In another study, the sorption of Eu³⁺ onto α-ZrP, used as an analogue for other trivalent cations, was found to be rapid, with 93% of the ions being sorbed within 5 minutes. nih.gov The kinetics of this process were well-described by a film diffusion model. nih.gov The rate of exchange is also influenced by the interlayer distance of the crystalline zirconium phosphate, with smaller distances potentially leading to slower kinetics. acs.org

Table 2: Thermodynamic and Kinetic Data for Ion Exchange on Zirconium Phosphate Materials

| System | Parameter | Value | Reference |

| NH₃ absorption on ZrP | ΔH° (1st mole) | ≤ -111 kJ/mol | acs.org |

| NH₃ absorption on ZrP | ΔH° (2nd mole) | -64 kJ/mol | acs.org |

| K⁺-H⁺ exchange on α-ZrP | ΔG° | 6.15 kcal/mole | tamu.edu |

| K⁺-H⁺ exchange on α-ZrP | ΔH° | +1.58 kcal/mole | tamu.edu |

| K⁺-H⁺ exchange on α-ZrP | ΔS° | -15.3 e.u. | tamu.edu |

| NH₄⁺-H⁺ exchange (0.1 M NH₄Cl) | Time to Equilibrium | ~6 hours | oup.com |

| NH₄⁺-H⁺ exchange (0.1 M NH₃) | Time to Equilibrium | ~5 days | oup.com |

| Eu³⁺ sorption on α-ZrP | Sorption Percentage | 93% in 5 minutes | nih.gov |

Intercalation Chemistry of Layered Zirconium Phosphates

Principles of Intercalation in Layered Inorganic Materials

Intercalation refers to the reversible insertion of guest species into the space, or galleries, between the layers of a host material without significant disruption to the host's layered structure. numberanalytics.comwikipedia.org The process is a hallmark of many layered inorganic compounds, including graphite, transition metal dichalcogenides, and metal phosphates like α-zirconium phosphate (B84403). fiveable.melibretexts.org

The fundamental principle of intercalation involves a host-guest interaction, where the layered host provides a two-dimensional framework into which guest molecules or ions can be inserted. numberanalytics.com This interaction is governed by several factors, including the chemical nature, size, and shape of the guest species, as well as the structural and electronic properties of the host lattice. numberanalytics.com The driving force for intercalation is often a chemical reaction, such as an acid-base reaction, ion exchange, or redox reaction, which provides the necessary energy to overcome the forces holding the layers together and expand the interlayer spacing. numberanalytics.comwikipedia.orglibretexts.org

Intercalation reactions can be broadly categorized based on the nature of the host-guest interaction:

Acid-Base Intercalation: This involves the reaction between an acidic host and a basic guest, or vice versa. numberanalytics.com In the case of α-ZrP, the acidic P-OH groups on the surface of the layers can react with basic molecules like amines. nih.govtandfonline.comtandfonline.com

Ion-Exchange Intercalation: This process involves the replacement of ions in the interlayer space of the host with ions from the surrounding solution. numberanalytics.com α-ZrP exhibits a high ion-exchange capacity, allowing for the exchange of its protons with other cations. tandfonline.com

Redox Intercalation: This type of intercalation is driven by the transfer of electrons between the host and the guest. numberanalytics.comlibretexts.org

The intercalation process significantly alters the properties of the host material. The insertion of guest species typically leads to an increase in the interlayer distance, which can be detected by techniques like X-ray powder diffraction (XRPD). nsf.govamericanelements.com Furthermore, the physical and chemical properties of the host, such as its electrical conductivity, optical properties, and catalytic activity, can be substantially modified. numberanalytics.com

Intercalation of Organic Molecules

The layered structure of α-zirconium phosphate, with its acidic hydroxyl groups, makes it an excellent host for the intercalation of a wide variety of organic molecules, particularly those with basic functionalities.

The intercalation of n-alkylamines into α-zirconium phosphate is a well-studied phenomenon. rsc.orgrsc.orgresearcher.life The basic amine group reacts with the acidic P-OH groups of the host, leading to the insertion of the alkylamine molecules into the interlayer galleries. The arrangement of the intercalated amines is dependent on the chain length and the degree of amine uptake.

For short-chain alkylamines (C1-C4), at low concentrations, the molecules tend to lie parallel to the zirconium phosphate layers. rsc.orgrsc.org As more amine is intercalated, a bilayer is formed where the alkyl chains are inclined at an angle of approximately 60° to the layers. rsc.orgrsc.org Longer-chain amines, however, tend to form a bilayer arrangement even at low levels of uptake. rsc.orgrsc.org The intercalation of n-butylamine, for instance, has been shown to effectively increase the interlayer distance of α-ZrP. nih.govtandfonline.comtandfonline.com In some cases, particularly with methyl and propylamine, disordered gels can form at intermediate intercalation levels, which recrystallize at higher amine concentrations. rsc.org

Aminonaphthalenes have also been successfully intercalated into α-zirconium hydrogenphosphate, demonstrating the versatility of this host material for incorporating aromatic amines. acs.org

| Guest Molecule | Intercalation Behavior | Resulting Interlayer Spacing (Å) | Reference(s) |

| Short-chain n-alkylamines (C1-C4) | Initially parallel to layers, then form an inclined bilayer at higher uptake. | Varies with uptake; for methylamine, phases with 9.5 Å, 13.2 Å, and 16.2 Å have been observed. | rsc.orgrsc.org |

| Long-chain n-alkylamines | Form a bilayer even at low uptakes. | Increases with chain length. | rsc.orgrsc.org |

| n-Butylamine | Effective in widening the interlayer distance. | - | nih.govtandfonline.comtandfonline.com |

| Aminonaphthalenes | Successful intercalation into α-zirconium hydrogenphosphate. | - | acs.org |

Aromatic heterocyclic bases such as diazoles (pyrazole, imidazole) and diazines (pyridazine, pyrimidine, pyrazine) have been intercalated into α-zirconium hydrogen phosphate. bohrium.com Direct intercalation of these bases can be slow, so a common strategy involves pre-swelling the α-ZrP with an alkanol, such as ethanol (B145695) or butanol, followed by equilibration with a solution of the heterocyclic base. bohrium.com

The composition and interlayer distance of the resulting intercalation compounds suggest that the guest molecules are accommodated in the interlayer region as a monolayer, with the molecules lying flat or slightly tilted with respect to the surface of the layers. bohrium.com The intercalation of these molecules can influence the protonic conductivity of the host material. bohrium.com

The intercalation of surfactants and polymer precursors into α-zirconium phosphate is a key step in the preparation of polymer-layered silicate (B1173343) nanocomposites and for the exfoliation of the layered material. Long-chain alkylammonium cations, which are a type of surfactant, can be exchanged into a pre-swelled phase of γ-zirconium phosphate. researchgate.net

Polyetheramines, such as Jeffamines, have been successfully intercalated into α-zirconium phosphate, with the resulting interlayer spacing being dependent on the chain length of the polyetheramine. rsc.org These intercalated compounds can then be used to prepare epoxy resin-zirconium phosphate nanocomposites. rsc.org Similarly, aniline (B41778) monomers can be encapsulated within the interlayer space of zirconium phosphates and subsequently polymerized to form polyaniline-intercalated composites. rsc.org The properties of the polyaniline formed within the confined space of the host are different from those of bulk polyaniline. rsc.org

Structural Changes Upon Intercalation

The most prominent structural change that occurs upon the intercalation of guest molecules into layered zirconium phosphate is the expansion of the interlayer spacing. americanelements.combohrium.com This expansion can be readily observed and quantified using X-ray powder diffraction (XRPD), which shows a shift in the diffraction peaks to lower angles, corresponding to a larger d-spacing. nsf.govamericanelements.com

The extent of this expansion depends on the size, shape, and orientation of the intercalated guest molecules. For example, the intercalation of n-alkylamines leads to a systematic increase in the interlayer spacing with increasing alkyl chain length. rsc.orgrsc.org The orientation of the guest molecules within the interlayer gallery also plays a crucial role. As previously mentioned, short-chain alkylamines may initially lie parallel to the layers, resulting in a smaller expansion, and then reorient to a more upright position at higher concentrations, leading to a larger interlayer distance. rsc.orgrsc.org

Solid-state NMR spectroscopy is another powerful technique for monitoring the structural changes upon intercalation. americanelements.comosti.gov It can provide information about the local environment of the phosphorus atoms in the host and the carbon atoms in the guest molecules, confirming the presence of the intercalated species in the interlayer space and providing insights into their bonding and dynamics. osti.govosti.gov For instance, solid-state NMR has been used to confirm the intercalation of methanol (B129727) into the interlayer spaces of α-ZrP. osti.gov

Exfoliation of Zirconium Phosphate Nanosheets via Intercalation

Exfoliation is the process of completely separating the individual layers of a layered material to produce two-dimensional nanosheets. mdpi.comnih.gov For α-zirconium phosphate, intercalation is often a prerequisite for successful exfoliation. The intercalation of certain molecules, particularly bulky organic amines, can weaken the interlayer forces sufficiently to allow for the separation of the layers in a suitable solvent. nih.gov

A common strategy for the exfoliation of α-ZrP involves the intercalation of small, positively charged amines that displace the protons of the phosphate groups. mdpi.comresearchgate.net The formation of a bilayer of these amines in the interlayer space can lead to exfoliation due to cation-cation repulsion. mdpi.com Tetra(n-butylammonium) hydroxide (B78521) (TBAH) is a frequently used exfoliating agent for α-ZrP. mdpi.commdpi.com

The process of exfoliation can also be assisted by methods such as ultrasonication or melt compounding. researchgate.netproquest.com For example, α-ZrP can be first intercalated with diglycolamine (DGA) to increase the interlayer distance, and then exfoliated by melt compounding with a functionalized polymer. researchgate.net The resulting exfoliated zirconium phosphate nanosheets can be used as fillers to enhance the mechanical and thermal properties of polymer nanocomposites. nih.govresearchgate.net

Surface Modification Through Intercalation

The layered structure of zirconium phosphates, particularly α-zirconium phosphate (α-ZrP), offers a versatile platform for surface modification through the intercalation of various guest molecules. This process allows for the tailoring of the material's properties by introducing new functionalities within the interlayer spaces and on the external surfaces of the nanoplatelets. The intercalation of ammonium-containing species is a key method for modifying zirconium phosphate, leading to the formation of compounds such as phosphoric acid, ammonium (B1175870) zirconium salt.

The fundamental principle behind the intercalation into α-ZrP lies in the presence of acidic P-OH groups within its layers. iaea.org These protons can be exchanged with cations, or they can interact with basic molecules, leading to an expansion of the interlayer distance to accommodate the guest species. The ability to control the interlayer spacing and the surface chemistry makes intercalated zirconium phosphates attractive for a wide range of applications. nih.govacs.org

One of the primary methods to achieve surface modification is through ion exchange. The protons in α-ZrP can be replaced by various cations, including ammonium ions (NH₄⁺). This ion exchange process is a direct route to forming ammonium zirconium phosphate. Studies have shown that the ammonium-hydrogen ion exchange on α-zirconium phosphate is a distinct process that results in the formation of a stable ammonium form of the material. iaea.org

Furthermore, zirconium phosphate exhibits a high capacity for ammonia (B1221849) absorption, which leads to the formation of ammonium zirconium phosphate dihydrate (Zr(NH₄PO₄)₂·H₂O). researchgate.net This process involves the reaction of ammonia with the phosphate groups within the layers. The intercalation of ammonia not only modifies the chemical composition but also significantly alters the interlayer spacing of the material.

The intercalation process can be influenced by several factors, including the nature of the guest molecule, the solvent system, and the reaction conditions. For instance, the exfoliation of zirconium phosphate layers, often assisted by the intercalation of bulky organic amines, can create single or few-layer nanosheets. These exfoliated nanosheets provide a larger accessible surface area for subsequent functionalization.

Detailed Research Findings

Research into the intercalation of ammonium and amine species into zirconium phosphates has yielded significant insights into the resulting structural and chemical modifications.

A key study investigated the ammonium-hydrogen ion exchange on α-zirconium phosphate prepared by a direct precipitation method. The forward process, where α-zirconium phosphate is converted to the ammonium form, occurs in a single stage at an equilibrium pH of 5.9-6.0. In the reverse process, the reaction proceeds in three stages, involving a half-exchanged form with the chemical composition Zr(NH₄PO₄)(HPO₄)·nH₂O. iaea.org

Another significant area of research is the absorption of ammonia by zirconium phosphate. It has been demonstrated that zirconium phosphate can absorb up to 2 moles of ammonia per mole of Zr(HPO₄)₂·H₂O. researchgate.net This absorption leads to the formation of different phases, including Zr(NH₄PO₄)(HPO₄)·H₂O and ultimately Zr(NH₄PO₄)₂·H₂O. The process is reversible, and the material can be regenerated by heat treatment. researchgate.net

The intercalation of larger organic amines, such as polyether amines, has also been extensively studied. These studies show that the interlayer spacing of α-zirconium phosphate can be systematically controlled by the chain length of the intercalated amine. This ability to tailor the interlayer distance is crucial for creating nanocomposites and materials with specific functionalities.

The surface of zirconium phosphate nanoplatelets can also be covalently functionalized. For example, the reaction of surface phosphate groups with epoxides leads to the formation of P-O-C bonds, covalently attaching organic modifiers to the surface. nih.gov This surface functionalization can be performed independently of or in conjunction with interlayer intercalation, leading to bifunctional materials with controlled properties on both the internal and external surfaces.

The table below summarizes the changes in interlayer spacing of α-zirconium phosphate upon intercalation with different guest molecules, as reported in various studies.

| Guest Molecule | Initial Interlayer Spacing (Å) | Final Interlayer Spacing (Å) | Reference |

| Ammonia (forming Zr(NH₄PO₄)₂·H₂O) | 7.6 | 9.2 | researchgate.net |

| Cisplatin | 7.6 | 13.4 | nih.gov |

| Polyether amine (Jeffamine M-600) | 7.6 | 29.4 | |

| Polyether amine (Jeffamine M-2070) | 7.6 | 88.0 |

Note: Data for polyether amines are representative examples of how varying the size of the intercalating amine affects the interlayer spacing.

The following table details the different phases formed during the absorption of ammonia by zirconium phosphate.

| Phase | Chemical Formula | Key Characteristics |

| α-Zirconium Phosphate | Zr(HPO₄)₂·H₂O | Initial layered material with an interlayer distance of 7.6 Å. |

| Monoammoniate | Zr(NH₄PO₄)(HPO₄)·H₂O | Intermediate phase formed during ammonia absorption. |

| Diammoniate | Zr(NH₄PO₄)₂·H₂O | Final product of ammonia absorption with an expanded interlayer spacing. researchgate.net |

These findings highlight the remarkable versatility of zirconium phosphates as host materials. The ability to modify their surfaces and interlayer galleries through intercalation opens up possibilities for the design of advanced functional materials.

Catalytic Applications of Zirconium Phosphate Materials

Zirconium Phosphate (B84403) as Solid Acid Catalysts

Zirconium phosphate-based materials, including ammonium (B1175870) zirconium phosphate, are distinguished by their strong acidic properties, which are fundamental to their catalytic activity. The preparation method and composition, such as the P/Zr ratio, play a crucial role in determining the surface characteristics and acid-base properties of the resulting catalyst. cjcatal.commdpi.com

The catalytic prowess of zirconium phosphates stems from the presence of both Brønsted and Lewis acid sites on their surface. cjcatal.com The P-OH groups on the surface of the layers are responsible for Brønsted acidity, while the Zr⁴⁺ centers act as Lewis acid sites. cjcatal.commdpi.com This dual acidity is a key factor in their ability to catalyze a wide range of reactions.

The balance between Brønsted and Lewis acidity can be tailored by modifying the synthesis conditions or through post-synthesis treatments. For instance, modification with sulfuric acid can enhance both types of acidity by adjusting the S/Zr ratio, leading to improved catalytic performance in reactions like the production of ethyl levulinate from furfuryl alcohol. mdpi.com The interplay between these acid sites is critical; for example, in the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF), Lewis acids facilitate the initial isomerization of glucose to fructose, while Brønsted acids are crucial for the subsequent dehydration steps.

A study on a series of zirconium phosphates with varying P/Zr ratios revealed that a balance between Brønsted and Lewis acidity, coupled with a high surface area and abundant mesopores, resulted in high conversion (99.1%) and productivity in certain biomass conversion processes. mdpi.com The ability to control the nature and concentration of these acid sites allows for the fine-tuning of the catalyst for specific organic transformations.

The physical properties of zirconium phosphate catalysts, such as surface area, porosity, and morphology, significantly impact their catalytic efficiency. A high surface area is desirable as it increases the number of exposed acid sites available for interaction with reactant molecules. cjcatal.commdpi.com For instance, mesoporous zirconium phosphate with a high surface area (407 m²/g) has demonstrated excellent catalytic activity in the conversion of fructose, glucose, and sucrose (B13894) to 5-HMF. mdpi.com

The method of synthesis has a profound effect on these physical characteristics. Hydrothermal synthesis, for example, has been employed to produce zirconium phosphates with high surface areas and well-defined pore structures, leading to superior catalytic performance in various reactions. mdpi.com

Applications in Organic Reactions

The unique properties of zirconium phosphate materials, including ammonium zirconium phosphate, make them effective catalysts for a variety of important organic reactions.

Framework zirconium phosphates, including those stabilized by ammonium cations, have shown promise as catalysts for the isomerization of paraffins such as pentane (B18724) and hexane. researchgate.net This process is crucial for producing high-octane gasoline components. The catalytic activity in this application is closely linked to the presence of strong acid sites on the catalyst surface.

Research has shown that highly dispersed framework zirconium phosphates can be synthesized through methods like mechanochemical activation or sol-gel processes followed by hydrothermal treatment. researchgate.net These synthesis routes influence the resulting material's structure, dispersity, and porous characteristics, which in turn affect its catalytic performance in paraffin (B1166041) isomerization. The relationship between the bulk structure and the surface acidity, including the concentration of Brønsted and Lewis sites, is a key area of study to optimize these catalysts for industrial applications. researchgate.net

Table 1: Performance of Zirconium-Based Catalysts in n-Hexane Isomerization

| Catalyst | Temperature (°C) | Conversion (wt.%) | Isomer Selectivity (%) | Reference |

|---|---|---|---|---|

| Pt/SO₄-ZrO₂ | 170 | 63 | - | core.ac.uk |

| 0.4%Co/HMOR/10%ZrO₂–SO₄²⁻ | 180 | 80-86 | 90 | ppor.az |

| Pt/SZ/Al₂O₃ (25-30 wt% SZ) | - | - | High stability and selectivity | ppor.az |

This table presents data on the performance of various zirconium-based catalysts in n-hexane isomerization, highlighting the impact of catalyst composition and reaction conditions on conversion and selectivity.

Zirconium phosphate-based materials have been investigated as catalysts for selective oxidation and oxidative dehydrogenation reactions. In selective oxidation, for example, copper zirconium phosphate has been used for the oxidation of alcohols to their corresponding aldehydes or ketones using hydrogen peroxide as the oxidant. cjcatal.com This process can be carried out without the need for organic solvents, making it an environmentally friendly approach. cjcatal.com Similarly, nickel zirconium phosphate nanoparticles have demonstrated efficiency in the selective oxidation of a wide range of alcohols. cjcatal.com

In the realm of oxidative dehydrogenation, framework zirconium phosphates have been identified as promising catalysts for the conversion of propane (B168953) to propylene. researchgate.net Furthermore, zirconium vanadate (B1173111) catalysts have been successfully used for the oxidative dehydrogenation of ethylbenzene (B125841) to styrene, a key industrial monomer. rsc.org The catalytic activity in these reactions is often attributed to the redox properties of the metal centers integrated into the zirconium phosphate framework and the acidic nature of the support.

Table 2: Catalytic Performance in Selective Oxidation and Oxidative Dehydrogenation

| Reaction | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Alcohol Oxidation | Nickel Zirconium Phosphate | Various Alcohols | Aldehydes/Ketones | - | High | cjcatal.com |

| Alcohol Oxidation | Copper Zirconium Phosphate | Various Alcohols | Aldehydes/Ketones | - | High | cjcatal.com |

| Cyclohexane Oxidation | Zr(IV)-based MOFs | Cyclohexane | Cyclohexanol/Cyclohexanone | ~5 | ~98 | nih.gov |

| Ethylbenzene ODH | Zirconium Vanadate | Ethylbenzene | Styrene | - | - | rsc.org |

| Ethylbenzene ODH | 10%K/CeO₂ | Ethylbenzene | Styrene | 90.8 | 97.5 | mdpi.com |

| Propane ODH | Boron-based catalysts | Propane | Propylene | - | High | ornl.gov |

This table summarizes the performance of various catalysts in selective oxidation and oxidative dehydrogenation reactions, showcasing their effectiveness for different substrates and desired products.

Zirconium phosphate catalysts have emerged as highly effective materials for the conversion of biomass into valuable chemicals and biofuels. mdpi.com Their water tolerance is a significant advantage in these processes, which are often carried out in aqueous media. mdpi.com They have been successfully employed in the dehydration of carbohydrates like fructose, glucose, and sucrose to produce 5-hydroxymethylfurfural (5-HMF), a key platform chemical. mdpi.com

In the production of biodiesel, zirconium phosphate-based solid acid catalysts are used for the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. core.ac.uknih.gov For example, a sulfonated α-zirconium phosphate single-layer nanosheet catalyst has shown superior efficiency in the esterification of oleic acid with methanol (B129727). The high concentration of accessible acid sites on these catalysts drives the reaction towards high conversion rates. mdpi.com The use of these heterogeneous catalysts simplifies the purification process and reduces waste compared to traditional homogeneous catalysts. mdpi.com

Table 3: Zirconium-Based Catalysts in Biodiesel Production

| Catalyst | Feedstock | Reaction | Yield/Conversion | Reference |

|---|---|---|---|---|

| Sulfated Zirconia | Palm Oil Free Fatty Acid (POFFA) | Esterification | 80.2% Yield | core.ac.uk |

| Sulfated Zirconia | Palm Fatty Acid Distillate (PFAD) | Esterification | 83.2% Conversion | arpnjournals.org |

| SO₃H@ZrP | Oleic Acid | Esterification | ~89% Conversion | mdpi.com |

| La₂O₃/ZrO₂ | Sunflower Oil | Transesterification | High FAME Yield | nih.gov |

| ɤ-Alumina-Zirconia | Used Cooking Oil | Esterification | 88% Conversion | researchgate.net |

This table provides an overview of the application of zirconium-based catalysts in biodiesel production through esterification and transesterification reactions with various feedstocks.

Zirconium Phosphate as Catalyst Supports

The versatility of zirconium phosphate extends to its use as a robust support for various catalytically active species. mdpi.comresearchgate.net Its layered structure, high surface area, and ion-exchange capabilities make it an ideal platform for immobilizing and stabilizing active catalysts, thereby enhancing their performance and facilitating their recovery and reuse. mdpi.comresearchgate.net This dual functionality is a key advantage in developing sustainable catalytic processes. mdpi.comresearchgate.net

Zirconium phosphate's ion-exchange properties allow for the straightforward immobilization of organometallic complexes and metal ions. mdpi.com The acidic protons of the phosphate groups can be exchanged for catalytically active cations. mdpi.com This method has been successfully used to prepare a variety of heterogeneous catalysts. For instance, copper ions have been intercalated into the zirconium phosphate layers, creating a catalyst with enhanced activity for multi-component reactions. iaea.org The layered structure of zirconium phosphate provides a confined environment that can influence the selectivity and activity of the immobilized metal complexes.

The ability to covalently attach functional groups to the zirconium phosphate surface further expands its utility as a support. mdpi.com For example, l-proline (B1679175) has been grafted onto the surface to create a chiral catalyst for asymmetric aldol (B89426) additions, a crucial C-C bond-forming reaction. mdpi.com This approach allows for the design of multifunctional catalysts with tailored properties for specific applications.

Zirconium phosphate has proven to be an excellent support for dispersing and stabilizing noble metal and metal oxide nanoparticles, which are highly active catalysts in a wide range of chemical transformations. mdpi.comresearchgate.net The support plays a crucial role in preventing the agglomeration of nanoparticles, which can lead to a loss of catalytic activity. wsu.edu

Noble metal nanoparticles, such as gold (Au), silver (Ag), palladium (Pd), platinum (Pt), and ruthenium (Ru), have been successfully deposited on zirconium phosphate supports. wsu.edursc.org These supported catalysts have shown high efficiency in various reactions, including hydrogenation and reduction of nitroaromatics. wsu.edursc.org For example, Ag nanoparticles supported on zirconium phosphate exhibited exceptional activity and selectivity in the hydrogenation of nitrobenzene (B124822) to azoxybenzene. rsc.org The interaction between the metal nanoparticles and the phosphate groups on the support is believed to play a key role in their catalytic performance. rsc.org